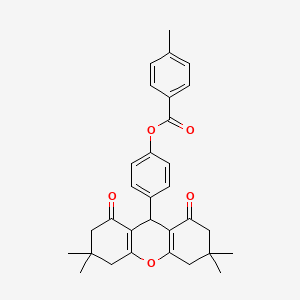![molecular formula C24H23NO6S B11606537 ethyl (5Z)-5-[4-(acetyloxy)-3-methoxybenzylidene]-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11606537.png)
ethyl (5Z)-5-[4-(acetyloxy)-3-methoxybenzylidene]-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (5Z)-5-[4-(acetyloxy)-3-methoxybenzylidene]-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring, a benzylidene group, and an ester functional group, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5Z)-5-[4-(acetyloxy)-3-methoxybenzylidene]-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiophene ring: This can be achieved through a cyclization reaction involving a suitable dicarbonyl compound and a sulfur source.
Introduction of the benzylidene group: This step involves a condensation reaction between the thiophene derivative and a benzaldehyde derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
Ethyl (5Z)-5-[4-(acetyloxy)-3-methoxybenzylidene]-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
科学研究应用
Ethyl (5Z)-5-[4-(acetyloxy)-3-methoxybenzylidene]-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of ethyl (5Z)-5-[4-(acetyloxy)-3-methoxybenzylidene]-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Ethyl (5Z)-5-[4-(acetyloxy)-3-methoxybenzylidene]-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate can be compared with other similar compounds, such as:
Ethyl (5Z)-5-[4-(hydroxy)-3-methoxybenzylidene]-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate: Similar structure but with a hydroxy group instead of an acetyloxy group.
Ethyl (5Z)-5-[4-(acetyloxy)-3-methoxybenzylidene]-2-[(4-chlorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate: Similar structure but with a chlorophenyl group instead of a methylphenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
分子式 |
C24H23NO6S |
|---|---|
分子量 |
453.5 g/mol |
IUPAC 名称 |
ethyl (5Z)-5-[(4-acetyloxy-3-methoxyphenyl)methylidene]-4-hydroxy-2-(4-methylphenyl)iminothiophene-3-carboxylate |
InChI |
InChI=1S/C24H23NO6S/c1-5-30-24(28)21-22(27)20(32-23(21)25-17-9-6-14(2)7-10-17)13-16-8-11-18(31-15(3)26)19(12-16)29-4/h6-13,27H,5H2,1-4H3/b20-13-,25-23? |
InChI 键 |
VLVDFQKQQCRPLP-QUXILYDTSA-N |
手性 SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC(=C(C=C2)OC(=O)C)OC)/SC1=NC3=CC=C(C=C3)C)O |
规范 SMILES |
CCOC(=O)C1=C(C(=CC2=CC(=C(C=C2)OC(=O)C)OC)SC1=NC3=CC=C(C=C3)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-5-(4-methylbenzylidene)-2-pyridin-3-yl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11606454.png)
![2-{4-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]phenoxy}-N-(4-fluorophenyl)acetamide](/img/structure/B11606457.png)
![2-{2-methoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B11606458.png)
![(2Z)-6-benzyl-2-{[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11606462.png)
![1-(4-chlorobenzyl)-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11606467.png)
![1-(4-Methylpiperidin-1-yl)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11606472.png)
![4-(4-Isopropylphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11606478.png)
![ethyl 6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11606484.png)
![1-[(4-Bromophenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine](/img/structure/B11606489.png)
![(6Z)-6-(2,5-dimethoxybenzylidene)-3-(2-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11606497.png)
![3-(8-cyclohexyl-1,2-dihydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)propanenitrile](/img/structure/B11606513.png)
![{(2E)-4-oxo-2-[(2E)-(4-propoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B11606522.png)

![(3Z)-3-[6-oxo-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11606533.png)
